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Compound of Interest

Compound Name: 3-Chloro-1-methyl-1H-pyrazole

Cat. No.: B1590611

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Chloro-1-methyl-
1H-pyrazole

Abstract and Scope

This technical guide provides a comprehensive overview of the physical, chemical, and
spectroscopic properties of 3-Chloro-1-methyl-1H-pyrazole. As a substituted pyrazole, this
compound is a valuable heterocyclic building block for medicinal chemistry and materials
science. The pyrazole scaffold is a core component in numerous pharmacologically active
compounds, demonstrating a wide range of biological activities including anti-inflammatory,
analgesic, and anticancer properties.[1][2] This document is intended for researchers,
chemists, and drug development professionals, offering insights into the compound's
characterization, reactivity, synthesis, and safe handling. We will delve into its structural
features, predicted and observed spectroscopic data, chemical stability, and its potential as a
precursor in complex molecular synthesis.

Compound Identification and Structure

Proper identification is critical for sourcing and regulatory compliance. It is important to
distinguish this specific isomer from related structures such as 3-chloro-5-methyl-1H-pyrazole
or 5-chloro-1-methyl-1H-pyrazole, as the substituent positions significantly influence its
chemical behavior.
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Identifier Value

IUPAC Name 3-chloro-1-methyl-1H-pyrazole
Molecular Formula CaHsCIN2

Molecular Weight 116.55 g/mol

Canonical SMILES CN1C=CC(=N1)CI

InChl Key FNUCRHAGDKVODR-UHFFFAOYSA-N
CAS Number 14539-33-4
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Structure:

Physical and Physicochemical Properties

The physical properties of 3-Chloro-1-methyl-1H-pyrazole are essential for its handling,
purification, and formulation. Below is a summary of key properties. Data for some specific
properties are not widely published for this exact isomer; in such cases, data from closely
related analogs are provided for estimation and comparison.
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Property Value /| Observation Source | Rationale
Expected to be a colorless to Based on similar small,
Appearance pale yellow liquid or low- chlorinated heterocyclic
melting solid. compounds.
o The N-methylation may lower
Not definitively reported. For ) ) ) )
. the melting point by disrupting
) ) comparison, 3-chloro-1H- )
Melting Point ] ] intermolecular hydrogen
pyrazole has a melting point of ) )
bonding present in the N-H
40 °C.[3]
analog.
N-methylation typically results
Not definitively reported. The in a lower boiling point
- ) predicted boiling point for the compared to the
Boiling Point ] ]
related 3-chloro-1H-pyrazole is  corresponding N-H tautomer
250.9+13.0 °C.[3] due to the absence of
hydrogen bonding.
Expected to be soluble in
] ] General property of small,
B common organic solvents like ]
Solubility ] moderately polar organic
dichloromethane, ethyl
molecules.
acetate, and methanol.
The pyrazole ring has both
weakly acidic (in N-H
] ] pyrazoles) and weakly basic
pKa Not experimentally determined.

properties. The pyridine-like
nitrogen (N2) is a proton

acceptor.[4]

Spectroscopic and Analytical Characterization

Structural confirmation of 3-Chloro-1-methyl-1H-pyrazole relies on a combination of

spectroscopic techniques. The following sections detail the expected spectral features that

serve as a fingerprint for its identification.

'H NMR Spectroscopy
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The proton NMR spectrum is expected to be simple and highly informative, showing three
distinct signals corresponding to the three types of protons in the molecule.

e N-CHs: A sharp singlet, expected around & 3.8-4.0 ppm.

e H-5(CH): Adoublet, expected around & 7.4-7.6 ppm. The coupling constant (J) would be
approximately 2-3 Hz due to coupling with H-4.

e H-4 (CH): Adoublet, expected around & 6.2-6.4 ppm, coupled with H-5 with the same J
value.

3C NMR Spectroscopy

The carbon NMR spectrum should display four distinct signals for each of the four carbon
atoms.

N-CHs: Expected around & 35-40 ppm.

C-4: Expected around 0 105-110 ppm.

C-5: Expected around & 130-135 ppm.

C-3 (C-Cl): Expected around & 140-145 ppm.

Mass Spectrometry

Mass spectrometry is crucial for confirming the molecular weight and elemental composition.
e Molecular lon (M*): A prominent peak should be observed at m/z 116.

 Isotopic Pattern: A characteristic isotopic cluster for a single chlorine atom will be present,
with a peak at m/z 118 ([M+2]*) that is approximately one-third the intensity of the m/z 116
peak. This is a definitive indicator of the presence of one chlorine atom.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.

e ~3100-3150 cm~1: C-H stretching of the aromatic pyrazole ring.
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e ~2950-3000 cm~1: C-H stretching of the methyl group.
e ~1500-1600 cm~%: C=N and C=C stretching vibrations characteristic of the pyrazole ring.

e ~750-850 cm~1: C-Cl stretching vibration.

Chemical Reactivity and Stability

The reactivity of 3-Chloro-1-methyl-1H-pyrazole is governed by the aromatic pyrazole core
and the influence of its substituents.

» Aromaticity and Stability: The pyrazole ring is aromatic and generally stable under neutral
conditions.[5] It is resistant to oxidation but can be reduced under catalytic hydrogenation.[5]

o Reactivity of the Chloro Substituent: The chlorine atom at the C-3 position is susceptible to
nucleophilic aromatic substitution (SnAr), particularly with strong nucleophiles. This makes it
an excellent electrophilic partner for cross-coupling reactions (e.g., Suzuki, Buchwald-
Hartwig), allowing for the introduction of new carbon-carbon or carbon-nitrogen bonds at this
position.

¢ Influence of the N-Methyl Group: The methyl group at the N-1 position prevents the annular
tautomerism observed in N-unsubstituted pyrazoles.[4] This locks the molecule into a single
isomeric form, which simplifies its reactivity and is often desirable in drug design to ensure a
consistent binding orientation with biological targets.

Synthesis and Manufacturing

Substituted pyrazoles are commonly synthesized via the condensation of a hydrazine with a
1,3-dicarbonyl compound or its synthetic equivalent.[6] A plausible route to 3-Chloro-1-methyl-
1H-pyrazole involves the cyclization of a chlorinated precursor with methylhydrazine.

lllustrative Synthetic Workflow

The following diagram outlines a representative synthetic pathway. The key steps involve
forming the pyrazole ring and ensuring the correct placement of the chloro and methyl groups.
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Synthetic Pathway for 3-Chloro-1-methyl-1H-pyrazole

Mucochloric Acid Methylhydrazine

Candensation
(aq} base, heat)

y y

Intermediate Adduct

Cyclization

Y
3-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid

Decarboxylation
(Heat, e.g., in quinoline)

4
3-Chloro-1-methyl-1H-pyrazole

Click to download full resolution via product page

Caption: A potential synthetic route from mucochloric acid and methylhydrazine.

Detailed Experimental Protocol: Synthesis via
Cyclization and Decarboxylation
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This protocol is a representative method adapted from general pyrazole synthesis literature.[7]

Researchers should perform their own optimization.

Step 1: Synthesis of 3-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid

To a stirred solution of mucochloric acid (1.0 eq) in water, add a solution of sodium carbonate
(1.1 eq) slowly at 0-5 °C.

Add methylhydrazine (1.05 eq) dropwise while maintaining the temperature below 10 °C.

Allow the mixture to warm to room temperature and then heat at reflux for 4-6 hours. The
reaction progress can be monitored by TLC.

Upon completion, cool the reaction mixture to 0 °C and acidify with concentrated HCI to pH
2-3.

The precipitated solid is collected by filtration, washed with cold water, and dried under
vacuum to yield the carboxylic acid intermediate.

Step 2: Decarboxylation to 3-Chloro-1-methyl-1H-pyrazole

In a flask equipped with a condenser, mix the 3-Chloro-1-methyl-1H-pyrazole-4-carboxylic
acid (1.0 eq) with quinoline (5-10 volumes) and a small amount of copper powder (catalytic).

Heat the mixture to 180-200 °C. Vigorous evolution of CO2 should be observed. Maintain
heating until gas evolution ceases (typically 1-2 hours).

Cool the reaction mixture to room temperature and dilute with a larger volume of
dichloromethane or ethyl acetate.

Wash the organic solution sequentially with 2M HCI (to remove quinoline), saturated sodium
bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

The crude product can be purified by vacuum distillation or column chromatography to yield
pure 3-Chloro-1-methyl-1H-pyrazole.
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Applications in Research and Drug Development

3-Chloro-1-methyl-1H-pyrazole serves as a versatile intermediate. Its utility stems from the
reactivity of the C-Cl bond, which allows for its use in:

o Fragment-Based Drug Discovery: As a core fragment for building more complex molecules.

» Structure-Activity Relationship (SAR) Studies: The chloro group can be replaced with various
other functionalities via cross-coupling reactions to probe interactions with biological targets.

o Synthesis of Agrochemicals: Pyrazole derivatives are widely used as herbicides and
fungicides.[2]

Safety, Handling, and Storage
Hazard Identification

While a specific safety data sheet for this isomer is not universally available, data for the
closely related 3-chloro-5-methyl-1H-pyrazole (CAS 90586-92-8) provides a strong basis for
hazard assessment.[8]

e GHS Pictograms: Warning
e Hazard Statements:
o H302: Harmful if swallowed.[8]
o H315: Causes skin irritation.[8]
o H319: Causes serious eye irritation.[8]

o H335: May cause respiratory irritation.[3]

Recommended Handling Procedures

o Work in a well-ventilated fume hood.

o Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat,
and chemical-resistant gloves (e.g., nitrile).[9][10]
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» Avoid inhalation of vapors and direct contact with skin and eyes.[9]

e Wash hands thoroughly after handling.

Storage Conditions

» Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

o Keep away from strong oxidizing agents and incompatible materials.

Conclusion

3-Chloro-1-methyl-1H-pyrazole is a valuable heterocyclic compound with well-defined
structural and spectroscopic properties. Its fixed tautomeric form and the reactive chloro-
substituent make it a predictable and versatile building block for chemical synthesis.
Understanding its physical properties, spectral characteristics, and reactivity is fundamental for
its effective application in research and development, particularly in the creation of novel
pharmaceuticals and agrochemicals. Adherence to strict safety protocols is mandatory when
handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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